2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid 2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 22494-44-6
VCID: VC18859524
InChI: InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17)
SMILES:
Molecular Formula: C13H9FO3
Molecular Weight: 232.21 g/mol

2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid

CAS No.: 22494-44-6

Cat. No.: VC18859524

Molecular Formula: C13H9FO3

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid - 22494-44-6

Specification

CAS No. 22494-44-6
Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
IUPAC Name 5-(2-fluorophenyl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17)
Standard InChI Key LFRHISOKBMDTDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F

Introduction

Chemical Identity and Structural Features

The molecular framework of 2'-fluoro-4-hydroxybiphenyl-3-carboxylic acid consists of two benzene rings connected by a single C–C bond. Key substituents include:

  • Fluorine at the 2'-position of the distal ring, influencing electronic properties and metabolic stability .

  • Hydroxyl group at the 4-position of the proximal ring, enabling hydrogen bonding and solubility modulation .

  • Carboxylic acid at the 3-position, introducing acidity (predicted pKa ~4.2–4.8) and metal-coordination capabilities .

Comparative analysis with structurally similar compounds reveals critical trends:

Property2'-F-4-OH-Biphenyl-3-COOH (Predicted)4'-F-4-OH-Biphenyl (CAS 324-94-7) 4',6'-DiF-4-OH-Biphenyl-3-COOMe
Molecular Weight232.21 g/mol188.20 g/mol264.23 g/mol
Melting Point178–182°C (est.)155–156°C 97–99°C
Boiling Point385±35°C (est., 760 Torr)289.5±25.0°C N/A
Solubility (Water)Low (<1 mg/mL)<0.1 mg/mL Insoluble
logP (Octanol-Water)2.8±0.33.1±0.2 3.5±0.3

The carboxylic acid group significantly reduces lipophilicity compared to ester or methyl ether derivatives, as evidenced by the lower predicted logP value relative to 4',6'-difluoro-4-hydroxybiphenyl-3-methyl ester .

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling Approach

A viable route involves Suzuki coupling between 3-bromo-4-hydroxybenzoic acid and 2-fluorophenylboronic acid (Fig. 1A). This method mirrors conditions used for synthesizing methyl 4',6'-difluoro-4-hydroxybiphenyl-3-carboxylate :

  • Catalytic System: Pd(PPh₃)₄ (2 mol%) in degassed DMF/H₂O (3:1 v/v) at 80°C .

  • Base: Cs₂CO₃ (2.5 eq.) to deprotonate the phenolic -OH and facilitate transmetallation.

  • Protection Strategy: Methyl protection of the carboxylic acid prevents undesired coordination to palladium, with subsequent TFA-mediated deprotection .

Key challenges include:

  • Regioselectivity: Competing coupling at the 2- vs. 4-positions of the boronic acid requires careful electronic tuning .

  • Acid Sensitivity: The free carboxylic acid necessitates mild deprotection conditions to prevent decarboxylation .

Alternative Friedel-Crafts Acylation

For gram-scale synthesis, Friedel-Crafts acylation of 2-fluorobiphenyl-4-ol with chloroformic acid derivatives could be explored (Fig. 1B). This method, adapted from 4-acetyl-4'-methoxybiphenyl synthesis , involves:

  • Lewis Acid: AlCl₃ (2.1 eq.) in 1,2-dichloroethane at 0–5°C .

  • Electrophile: ClCO(O)R (R = methyl or ethyl) for controlled acylation.

  • Oxidation: Subsequent Jones oxidation converts the ketone to carboxylic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.8 (s, 1H, COOH)

  • δ 10.1 (s, 1H, Ar-OH)

  • δ 7.85 (dd, J = 8.4, 1.6 Hz, 1H, H-5)

  • δ 7.72 (d, J = 1.6 Hz, 1H, H-2)

  • δ 7.45–7.38 (m, 2H, H-3', H-5')

  • δ 7.22 (td, J = 8.8, 2.4 Hz, 1H, H-4')

  • δ 6.98 (d, J = 8.4 Hz, 1H, H-6)

The ¹⁹F NMR spectrum should display a singlet at approximately δ -112 ppm, consistent with meta-fluorine substitution in biphenyl systems .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3200–2500 (broad, -COOH and -OH stretching)

  • 1685 (C=O, carboxylic acid)

  • 1598 (C=C aromatic)

  • 1220 (C-F stretch)

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a potential precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Diflunisal derivatives, which share the 4-hydroxybiphenyl-3-carboxylate core, demonstrate COX-2 selectivity . Fluorination at the 2'-position may enhance blood-brain barrier penetration for neurological applications .

Material Science Applications

In liquid crystal displays (LCDs), fluorinated biphenyl carboxylic acids improve thermal stability and reduce rotational viscosity . The -COOH group enables surface anchoring in nematic phases, with calculated clearing points ~145°C based on DFT studies .

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